(r)-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid
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Overview
Description
®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected ethyl group attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Formation of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, often using ethyl bromide or ethyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the synthesis of ®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acid derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.
Major Products
Hydrolysis: Free amine derivative.
Oxidation: Carboxylic acid derivatives.
Substitution: Various alkyl or aryl substituted benzoic acid derivatives.
Scientific Research Applications
®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of ®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The molecular targets and pathways involved vary based on the specific drug or material being synthesized.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-(Methoxycarbonyl)ethyl)benzoic acid: Similar structure but with a methoxycarbonyl group instead of a Boc group.
®-3-(1-(Ethoxycarbonyl)ethyl)benzoic acid: Features an ethoxycarbonyl group.
®-3-(1-(Phenoxycarbonyl)ethyl)benzoic acid: Contains a phenoxycarbonyl group.
Uniqueness
The tert-butoxycarbonyl group in ®-3-(1-(Tert-butoxycarbonyl)ethyl)benzoic acid provides unique steric and electronic properties, making it more stable under certain conditions compared to its analogs. This stability is particularly advantageous in synthetic applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
3-[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(13(17)18-14(2,3)4)10-6-5-7-11(8-10)12(15)16/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKCTHTBYUIGI-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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